P7C3-OMe

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

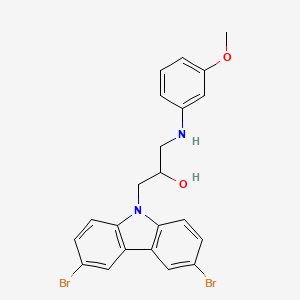

P7C3-OMe is a methoxy derivative of the aminopropyl carbazole P7C3, a neuroprotective compound initially identified for its ability to enhance hippocampal neurogenesis in NPAS3-deficient mice . The compound exists as two enantiomers, (R)-P7C3-OMe and (S)-P7C3-OMe, with the (R)-isomer demonstrating significantly higher neuroprotective and proneurogenic activity . Structurally, (R)-P7C3-OMe has a molecular formula of C₂₂H₂₀Br₂N₂O₂, a molecular weight of 504.21 g/mol, and a CAS number of 1235481-43-2 . It is commercially available as a research reagent for studying neuropsychiatric and neurodegenerative disorders, with storage conditions of -20°C (powder) or -80°C (DMSO solution) .

Preparation Methods

The synthesis of P7C3-OMe involves several steps:

Synthesis of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole: This is achieved by adding powdered potassium hydroxide to a solution of 3,6-dibromocarbazole in dimethylformamide at ambient temperature. Epibromohydrin is then added, and the reaction is stirred overnight.

Formation of this compound: The intermediate product is reacted with m-anisidine in the presence of bismuth(III) chloride in cyclohexane at reflux temperature.

Chemical Reactions Analysis

P7C3-OMe undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the bromine atoms, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuroprotective Properties

P7C3-OMe has been extensively studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. The compound is known to enhance hippocampal neurogenesis and protect against neuronal apoptosis.

Case Studies and Findings

- Hippocampal Neurogenesis : In rodent models, administration of this compound resulted in a significant increase in the number of new neurons in the hippocampus. This effect was correlated with improved memory and learning capabilities, as demonstrated in tasks such as the Morris water maze .

- Protection Against Stress : In studies involving chronic social defeat stress, this compound treatment led to a marked reduction in programmed cell death in the dentate gyrus region of the hippocampus, indicating its potential as an antidepressant by promoting survival of neural precursor cells .

Treatment of Traumatic Brain Injury

This compound has shown promise in mitigating the effects of traumatic brain injury (TBI). Research indicates that this compound can reverse chronic neurodegeneration associated with TBI, restoring normal neuropsychiatric function even after prolonged periods post-injury .

Data Table: Efficacy of this compound in TBI Models

| Study Reference | Model Used | Dose (mg/kg) | Outcome |

|---|---|---|---|

| Mouse TBI model | 5 | Reversal of chronic neurodegeneration | |

| Rat model | 10 | Reduced apoptosis and improved recovery |

Cancer Research Applications

This compound also exhibits potential in cancer research, particularly concerning glioma and breast cancer.

Mechanism of Action in Cancer

The compound has been found to regulate aerobic glycolysis in glioma cells by targeting phosphoglycerate kinase 1, thereby inhibiting tumor growth . Additionally, it has shown efficacy against triple-negative breast cancer cells by reducing metabolic activity at effective doses .

Case Studies and Findings

- Glioma Cells : this compound treatment led to a significant decrease in cell viability and proliferation rates in glioma cell lines .

- Triple-Negative Breast Cancer : In vitro studies demonstrated that this compound could significantly inhibit metabolic activity in these aggressive cancer cells, suggesting its potential as an adjunct therapy during radiotherapy .

Comparison with Other Compounds

This compound is part of a broader class of neuroprotective agents. Its derivatives, such as P7C3-S243 and P7C3-A20, have been developed to enhance potency and pharmacological profiles.

Comparison Table: Properties of P7C3 Compounds

| Compound | Neuroprotective Efficacy | Cancer Treatment Efficacy | Oral Bioavailability |

|---|---|---|---|

| P7C3 | Moderate | Low | Yes |

| This compound | High | Moderate | Yes |

| P7C3-S243 | Very High | High | Yes |

Mechanism of Action

The mechanism of action of P7C3-OMe involves the activation of nicotinamide phosphoribosyltransferase, the rate-limiting enzyme responsible for the transformation of nicotinamide into nicotinamide adenine dinucleotide. By activating this enzyme, this compound increases intracellular levels of nicotinamide adenine dinucleotide, which is crucial for cellular energy metabolism and neuroprotection .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural and functional differences between P7C3-OMe and its analogues:

Key Findings from Comparative Studies

(a) P7C3A20 (68)

- Superiority : 3–5x more potent than P7C3 in neurogenesis assays .

- Applications : Tested in traumatic brain injury and age-related cognitive decline models .

(b) P7C3-Series (S7, S25, S41)

- P7C3-S7 (75) : Shows 2x higher activity in MPTP-induced neurotoxicity models, comparable to P7C3 .

- P7C3-S41 (77) : The (S)-isomer of P7C3-S41 retains partial activity, unlike (S)-P7C3-OMe, suggesting substituent-dependent stereochemical effects .

(c) Enantiomeric Specificity

- (R)-P7C3-OMe : Retains full neuroprotective activity, likely due to optimal binding to mitochondrial targets .

- (S)-P7C3-OMe : Demonstrates >10x lower efficacy, highlighting the critical role of stereochemistry in carbazole derivatives .

(d) MacMillan Derivatives (70–74)

- These compounds feature modified alkyl/aryl side chains, improving solubility and bioavailability. Compound 73, for example, shows 10x higher potency in in vivo neurogenesis assays .

Pharmacokinetic and Practical Considerations

| Parameter | This compound (R) | P7C3A20 (68) | P7C3-S7 (75) |

|---|---|---|---|

| Solubility (DMSO) | 100 mg/mL | 50 mg/mL | 75 mg/mL |

| Half-life (in vivo) | 6–8 hours | 8–10 hours | 4–6 hours |

| BBB Penetration | High | Moderate | High |

| Commercial Availability | Yes (TargetMol, MCE) | Research-use only | Research-use only |

Biological Activity

P7C3-OMe is a member of the P7C3 class of aminopropyl carbazole compounds, recognized for its neuroprotective and pro-neurogenic properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of this compound

This compound is an enantiomer of P7C3, which has been shown to enhance neurogenesis and protect neurons from apoptosis. The compound is orally bioavailable and crosses the blood-brain barrier, making it a promising candidate for treating neurodegenerative diseases. Studies indicate that it acts primarily through the activation of nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for NAD synthesis, thereby promoting neuronal survival under stress conditions.

This compound functions by increasing NAD levels through NAMPT-mediated salvage pathways. This mechanism is particularly significant in contexts where cellular NAD levels are depleted, such as during doxorubicin treatment, which induces toxicity in neuronal cells. The compound's ability to enhance NAMPT activity correlates with its protective effects against various neurotoxic agents.

Key Findings on Mechanism

- Neuroprotection : this compound protects newborn neurons from apoptosis in vivo, as demonstrated in rodent models .

- NAD Restoration : It restores intracellular NAD levels in cells subjected to doxorubicin-induced toxicity .

- Enantiomer Activity : The R-enantiomer of this compound exhibits significantly greater neurogenic activity compared to the S-enantiomer .

In Vivo Studies

Research has confirmed that this compound enhances neurogenesis in various models of neurodegeneration:

In Vitro Studies

This compound has been tested against various toxic agents to evaluate its protective capabilities:

Case Studies

- Neurodegenerative Diseases : In rodent models of Alzheimer's and ALS, administration of this compound resulted in improved cognitive function and neuronal survival.

- Bone Health : A study demonstrated that this compound mitigated radiation-induced bone loss by regulating osteoclast differentiation, showcasing its dual role in neuroprotection and bone remodeling .

Q & A

Basic Research Questions

Q. What are the primary neuroprotective mechanisms of P7C3-OMe in preclinical models, and how are they methodologically validated?

this compound’s neuroprotective effects are evaluated using in vitro assays (e.g., glutamate-induced neuronal death in HT22 cells) and in vivo models (e.g., rodent neurogenesis studies). Key methodologies include immunohistochemistry for quantifying newborn neurons and behavioral tests like the Morris water maze to assess cognitive outcomes. Dose-response curves and enantiomer-specific activity comparisons (R- vs. S-forms) are critical to validate mechanistic specificity .

Q. Which experimental models are most suitable for assessing this compound’s proneurogenic effects?

Rodent models (e.g., hippocampal neurogenesis assays) and human neural progenitor cell (hNPC) cultures are standard. Studies often employ bromodeoxyuridine (BrdU) labeling to track cell proliferation and differentiation. For neurodegenerative contexts, transgenic models (e.g., Alzheimer’s disease mice) are used to evaluate disease-modifying effects. Ensure models align with the PICOT framework (Population: specific neural cell types; Intervention: this compound dosage; Comparison: untreated controls; Outcome: neurogenesis metrics) .

Q. How is this compound’s pharmacokinetic profile characterized in preclinical studies?

Pharmacokinetic studies use liquid chromatography-mass spectrometry (LC-MS) to measure bioavailability, blood-brain barrier penetration, and metabolite stability. Parameters like half-life (t½), maximum concentration (Cmax), and area under the curve (AUC) are quantified in plasma and brain tissue. Dosing regimens are optimized using repeated-measures ANOVA to account for temporal variability .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized to enhance neurogenic outcomes?

Chiral separation techniques (e.g., chiral HPLC) are employed to isolate R- and S-enantiomers. Activity assays reveal the R-enantiomer’s superior proneurogenic efficacy. Computational docking studies further elucidate stereospecific interactions with molecular targets (e.g., mitochondrial kinases). Regular purity validation via circular dichroism spectroscopy is recommended to minimize batch-to-batch variability .

Q. What methodological considerations address contradictory efficacy data across this compound studies?

Contradictions often arise from differences in model systems (e.g., age/strain of rodents) or dosing protocols. Mitigation strategies include:

- Meta-analysis of existing data to identify confounding variables (e.g., sex differences in neurogenesis).

- Power analysis to ensure adequate sample sizes for detecting subtle effects.

- Standardized protocols for neurogenesis quantification (e.g., unbiased stereology vs. automated cell counting) .

Q. How can transcriptomic data be integrated with phenotypic outcomes in this compound studies?

Single-cell RNA sequencing (scRNA-seq) and pseudotime trajectory analysis map molecular programs during neurogenesis. For example, planarian regeneration models combined with self-organizing maps (SOMs) reveal gene expression clusters modulated by this compound. Multi-omics integration (transcriptomics, proteomics) requires dimensionality reduction tools (e.g., PCA) and machine learning pipelines to correlate molecular changes with functional outcomes .

Q. What strategies improve the reproducibility of this compound’s neuroprotective effects across labs?

Implement the FLOAT method :

- F easibility: Predefine endpoints (e.g., neuron survival rates) and negative controls.

- L iterature alignment: Cross-validate findings with published datasets (e.g., Gene Expression Omnibus).

- O pen science: Share raw data (e.g., imaging files) via repositories like Zenodo.

- A ssay validation: Use orthogonal methods (e.g., TUNEL assay alongside caspase-3 staining).

- T imeframe: Schedule interim analyses to adjust protocols .

Q. Methodological Frameworks

Q. How to apply the PICOT framework to design a this compound neurogenesis study?

- P opulation: Aged C57BL/6 mice with hippocampal atrophy.

- I ntervention: Oral administration of 10 mg/kg R-P7C3-OMe daily for 28 days.

- C omparison: Vehicle-treated cohort + positive control (e.g., fluoxetine).

- O utcome: Dentate gyrus neurogenesis (BrdU+/NeuN+ cells) and cognitive improvement (novel object recognition).

- T ime: 4-week treatment + 2-week post-treatment follow-up .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Use mixed-effects models to account for longitudinal data (e.g., repeated behavioral tests). For non-linear responses, apply sigmoidal curve fitting (Hill equation) to EC50 calculations. Bayesian hierarchical models are advantageous for pooling data from small-sample studies .

Q. Data Contradiction & Validation

Q. How to resolve discrepancies between in vitro and in vivo efficacy of this compound?

Conduct pharmacodynamic-pharmacokinetic (PD-PK) modeling to identify bioavailability bottlenecks. For example, poor BBB penetration in vivo may explain reduced efficacy compared to in vitro results. Validate using microdialysis or in situ brain perfusion techniques .

Properties

Molecular Formula |

C22H20Br2N2O2 |

|---|---|

Molecular Weight |

504.2 g/mol |

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol |

InChI |

InChI=1S/C22H20Br2N2O2/c1-28-18-4-2-3-16(11-18)25-12-17(27)13-26-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)26/h2-11,17,25,27H,12-13H2,1H3 |

InChI Key |

LEICNUMXFWNCSJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |

Canonical SMILES |

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.